N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride
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Overview
Description
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of an azepane ring, a 1,2,4-oxadiazole ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylazepan-4-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of an azepane ring.
N-Methyl-5-[(5-(2S)-1-(4-nitrophenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine: Contains a pyrrolidine ring and a pyridine ring.
Uniqueness
N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride is unique due to the presence of both an azepane ring and a 1,2,4-oxadiazole ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C11H22Cl2N4O |
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Molecular Weight |
297.22 g/mol |
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10;;/h10,12H,3-8H2,1-2H3;2*1H |
InChI Key |
DCRTVVHZIGKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
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